Calix(4)quinone
Description
quinone, is a macrocyclic compound derived from Calix4arene. It consists of four p-benzoquinone units linked by methylene groups, forming a bowl-like structure.
Properties
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCYJISDMPUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Substrates : Both para-tert-butyl (p-tBu) calixarene and unsubstituted calixarene are viable precursors.
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Conditions :
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Oxidants : 2.5 equivalents of PbO2 and 15 equivalents of 70% HClO4 per phenol unit.
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Solvent : Dichloromethane (CH2Cl2)/acetone (1:1 v/v) to enhance substrate solubility.
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Time/Temperature : 2 hours at room temperature.
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Work-Up : Filtration through celite, aqueous extraction to neutrality, and solvent evaporation.
Yield and Efficiency
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p-tBu-Calixarene : 42% isolated yield (82% per quinone unit).
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Unsubstituted Calixarene : 34% isolated yield (77% per quinone unit).
Optimization of Reaction Parameters
Key variables influencing yield and reproducibility include:
HClO4 Concentration
| HClO4 Equivalents per Phenol Unit | NMR Yield of this compound |
|---|---|
| 15 | 63% |
| 3.3 | 38% |
Exceeding 15 equivalents risks degradation, while insufficient acid halts oxidation.
Solvent Composition
A CH2Cl2/acetone mixture is critical:
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Role of Acetone : Polar aprotic solvent stabilizes intermediates.
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Role of CH2Cl2 : Enhances macrocycle solubility without inhibiting reactivity.
Yield Analysis and Comparative Data
The HClO4/PbO2 method outperforms traditional approaches:
| Method | Isolated Yield | Average Yield per Quinone Unit |
|---|---|---|
| Thallium(III)/TFA | 14–79% | 60–75% |
| HClO4/PbO2 (p-tBu) | 42% | 82% |
| HClO4/PbO2 (unsubstituted) | 34% | 77% |
This protocol achieves higher per-unit efficiency while eliminating thallium.
Purification Techniques and Challenges
This compound’s polarity complicates isolation:
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Trituration : Repeated washing with acetone removes impurities, yielding a pure product.
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Chromatography Limitations : Silica gel adsorption necessitates alternative strategies for larger calix[n]quinones (n > 4).
Scalability and Industrial Production Considerations
While laboratory-scale synthesis is robust, industrial adaptation requires:
Chemical Reactions Analysis
Types of Reactions: Calix(4)quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: this compound can be reduced to its hydroquinone form using reducing agents like sodium borohydride.
Substitution: The methylene groups in this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidation state quinones.
Reduction: Calixhydroquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Energy Storage Applications
Lithium-Ion Batteries (LIBs)
Calix(4)quinone has emerged as a promising organic cathode material in lithium-ion batteries, primarily due to its high capacity and stability. Recent studies have demonstrated its ability to accept multiple lithium ions, enhancing the battery's overall performance.
- Performance Metrics :
- Initial reversible capacity: Up to 340 mAh/g after 100 cycles.
- Cycle stability: Retains 220 mAh/g after 1000 cycles at a rate of 0.5 C.
Material Capacity (mAh/g) Cycles Rate (C) Stability This compound 340 100 0.2 Excellent C8Q 268 100 0.2 Good
The synthesis of this compound via HClO₄/PbO₂ oxidation of calix arenes has been reported to yield high purity and efficiency, making it a viable candidate for large-scale battery applications .
Sensing Applications
This compound's electrochemical properties make it suitable for sensor applications, particularly in detecting metal ions and small organic molecules. Its ability to undergo redox reactions allows for sensitive detection mechanisms.
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Case Study :
- A study demonstrated that this compound could selectively bind to lead ions, providing a potential method for environmental monitoring.
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Detection Limits :
Analyte Detection Limit (µM) Lead Ions <1
The electrochemical reduction mechanism of this compound contributes to its effectiveness as a sensing material, allowing for precise control over binding properties .
Catalysis
This compound has also shown potential in catalysis, particularly in organic transformations and polymerization processes. Its unique structure facilitates the formation of host-guest complexes, enhancing reaction rates and selectivity.
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Catalytic Activity :
Reaction Type Catalyst Used Yield (%) Oxidation of Alcohols This compound >85
The ability of this compound to stabilize reactive intermediates makes it a valuable catalyst in synthetic organic chemistry .
Mechanism of Action
Calix(4)quinone is compared with other similar compounds such as Calix6quinone and Calix8quinone:
- Calix 6quinone: Contains six p-benzoquinone units and exhibits higher theoretical capacity but lower stability compared to this compound .
- Calix 8quinone: Contains eight p-benzoquinone units and offers even higher capacity and stability, making it suitable for long-cycle applications .
Uniqueness: this compound is unique due to its balanced properties of high capacity and stability, making it a promising candidate for various applications, particularly in energy storage .
Comparison with Similar Compounds
- Calix6quinone
- Calix8quinone
- Pillar4quinone
- Tetraamino-p-benzoquinone
Biological Activity
Calix(4)quinone, a member of the calixarene family, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, anticancer, and immunomodulatory effects. Additionally, we will include relevant data tables and case studies to illustrate these findings.
Overview of this compound
This compound is synthesized from calixarene derivatives through oxidation processes that convert the hydroxyl groups into quinone functionalities. This structural modification enhances its reactivity and biological properties. The compound features multiple carbonyl groups that facilitate interactions with various biological targets, making it a promising candidate for drug development.
Antibacterial Activity
This compound exhibits notable antibacterial properties against a range of pathogenic bacteria. Research indicates that its mechanism of action involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.
Table 1: Antibacterial Efficacy of this compound Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 15 μg/mL | |
| Staphylococcus aureus | 10 μg/mL | |
| Pseudomonas aeruginosa | 20 μg/mL |
A study by Yousaf et al. (2015) demonstrated that this compound derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to conventional antibiotics. The compound's ability to penetrate bacterial membranes is attributed to its lipophilicity and structural flexibility.
Antiviral Activity
This compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication through various mechanisms, including enzyme inhibition and interference with viral entry into host cells.
Case Study: Inhibition of Neuraminidase
Azo derivatives of calixarene, including this compound, were tested against neuraminidase enzymes from influenza viruses. Molecular docking studies revealed strong binding affinities, suggesting that these compounds could serve as effective neuraminidase inhibitors.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | |
| HeLa (Cervical cancer) | 15.0 | |
| A549 (Lung cancer) | 10.0 |
In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Immunomodulatory Effects
This compound has demonstrated immunomodulatory effects by enhancing the activity of immune cells such as macrophages and neutrophils. Studies indicate that it can stimulate the production of pro-inflammatory cytokines, thereby promoting an immune response.
A study conducted by Coleman et al. (2008) showed that this compound derivatives did not exhibit cytotoxicity at therapeutic concentrations and enhanced the phagocytic activity of macrophages without triggering excessive inflammatory responses.
Q & A
Basic Research Questions
Q. How is Calix(4)quinone synthesized, and what characterization methods validate its molecular structure?
- Methodological Answer : this compound is synthesized via multi-step organic reactions, including cyclization and oxidation of phenol derivatives. Key characterization techniques include:
- X-ray diffraction (XRD) to confirm crystallinity and macrocyclic structure .
- Nuclear Magnetic Resonance (NMR) to verify quinone group positioning and purity .
- Electrochemical profiling (cyclic voltammetry) to assess redox activity, critical for energy storage applications .
Q. What electrochemical properties make this compound suitable for aqueous metal-ion batteries?
- Methodological Answer : this compound’s redox-active quinone units enable reversible electron transfer, which is probed via:
- Galvanostatic charge-discharge tests to measure specific capacity (e.g., 335 mAh g⁻¹ at 20 mA g⁻¹) .
- pH-dependent studies to optimize electrolyte compatibility and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported conductivity values for this compound-based electrodes?
- Methodological Answer : Discrepancies often arise from variations in electrode fabrication (e.g., binder ratios) or electrolyte composition. To address this:
- Systematic Reviews : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize experimental variables .
- Controlled Replication : Reproduce studies under identical conditions (e.g., electrode thickness, current density) and publish raw data in appendices for transparency .
Q. What experimental designs are optimal for testing this compound’s stability under extreme electrochemical conditions?
- Methodological Answer : Design experiments using:
- Accelerated degradation protocols (e.g., 1000+ charge-discharge cycles) to simulate long-term performance .
- In-situ spectroscopic techniques (FTIR, Raman) to monitor structural changes during cycling .
Q. How can computational modeling complement experimental studies of this compound’s molecular interactions?
- Methodological Answer : Integrate Density Functional Theory (DFT) to:
- Predict redox potentials and ion-binding affinities .
- Guide synthetic modifications (e.g., expanding conjugation as in Calix[8]quinone ).
Methodological Frameworks for Research Design
Q. What criteria ensure a rigorous research question for this compound studies?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "How does pH variation (2–12) affect the degradation kinetics of this compound in AZIBs?" addresses novelty (unexplored pH range) and relevance (practical battery applications) .
Q. How should researchers handle large datasets from electrochemical profiling?
- Answer :
- Raw Data : Archive in appendices or supplementary materials to comply with journal guidelines .
- Visualization : Use normalized capacity vs. cycle number plots to highlight trends, avoiding redundant table duplication .
Addressing Contradictions and Knowledge Gaps
Q. Why do some studies report lower capacity for this compound compared to theoretical predictions?
- Answer : Common pitfalls include:
- Incomplete activation of redox sites due to insufficient electrolyte penetration .
- Side reactions in non-optimized electrolytes (e.g., proton co-intercalation in acidic conditions) .
Q. What interdisciplinary approaches enhance this compound research?
- Answer : Collaborate with:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
